Racemetirosine hydrochloride

Description

Academic Rationale for Investigating Tyrosine Mimetics

The academic interest in tyrosine mimetics stems from the fundamental role of the amino acid tyrosine in a vast array of biological processes. Tyrosine is a critical component in signal transduction pathways that regulate cell proliferation and differentiation. researchgate.net Its unique physicochemical properties, including its amphipathic nature, allow it to participate in a wide variety of molecular interactions. nih.gov This versatility makes it a key residue in the binding sites of many proteins, including antibodies and enzymes. nih.gov

Consequently, molecules that can mimic or antagonize the actions of tyrosine and its phosphorylated form, phosphotyrosine (pTyr), are of significant interest to researchers. By designing synthetic molecules that act as tyrosine mimetics, scientists can probe and modulate these critical signaling pathways. For instance, the development of phosphotyrosine mimetics is a major focus in the study of protein tyrosine phosphatases (PTPs), enzymes that are crucial for regulating signal transduction. researchgate.net Inhibitors of these enzymes have the potential to treat diseases characterized by aberrant signaling. usf.edu The study of tyrosine mimetics, therefore, provides powerful tools to dissect complex biological systems and to develop novel therapeutic strategies for a range of diseases. researchgate.netusf.edu

Conceptual Framework of Racemetirosine (B7770414) Hydrochloride's Research Significance

The primary research significance of racemetirosine hydrochloride lies in its ability to serve as a tool to investigate the physiological and pathological roles of catecholamines. In academic research, it has been used to study conditions characterized by excessive catecholamine production, such as pheochromocytoma, a type of neuroendocrine tumor. medchemexpress.comtaylorandfrancis.comnih.gov Studies have shown that racemetirosine can decrease total catecholamine levels by a significant margin in these contexts. wikipedia.org

Furthermore, the compound is utilized in neuroscience research to explore the functions of catecholaminergic systems in various brain processes and behaviors. taylorandfrancis.com Its ability to deplete catecholamines allows researchers to study the downstream effects and the relative importance of these neurotransmitters in complex neurological functions. taylorandfrancis.com More recent research has also explored the potential of racemetirosine in other areas, including oncology, where it is being investigated as part of combination therapies. nih.govascopubs.org For example, it has been studied in clinical trials for metastatic pancreatic cancer and various sarcomas. ascopubs.orgdrugbank.comdrugbank.com The compound's mechanism also extends to the inhibition of melanogenesis, making it a subject of interest in dermatological and ophthalmological research. medchemexpress.comgoogle.com

Research Findings on Racemetirosine (α-Methyl-p-tyrosine)

The following table summarizes key research findings related to the inhibitory actions of racemetirosine.

| Research Area | Finding | Reference Organism/System |

| Catecholamine Synthesis | Competitively inhibits tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis. | Human |

| Pheochromocytoma | Reduces total catecholamine production by 20% to 79%. wikipedia.org | Human |

| Melanogenesis | Inhibits latanoprost-induced melanin (B1238610) production in uveal melanocytes. medchemexpress.com | Human (in vitro) |

| Neurotransmitter Depletion | Leads to the depletion of brain norepinephrine (B1679862) and dopamine. taylorandfrancis.com | Animal Models |

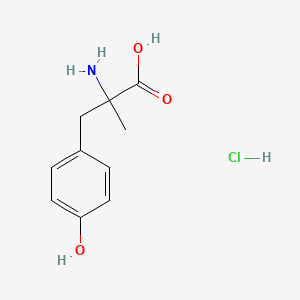

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7;/h2-5,12H,6,11H2,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYZLEHNLQKCHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30625-05-9 | |

| Record name | Racemetirosine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030625059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-alpha-methyltyrosine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RACEMETYROSINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J3KR6645M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action

Selective Inhibition of Tyrosine 3-Monooxygenase Enzyme Activity

Racemetirosine (B7770414) hydrochloride's principal mechanism of action is the competitive inhibition of tyrosine 3-monooxygenase, more commonly known as tyrosine hydroxylase. drugs.compatsnap.combrainkart.com This enzyme is critical in the biosynthesis of catecholamines, as it catalyzes the conversion of the amino acid tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). patsnap.com This conversion is the initial and rate-limiting step in the synthesis of catecholamines such as dopamine, norepinephrine (B1679862), and epinephrine. patsnap.comdrugbank.comnih.govcvpharmacology.com

By mimicking the structure of the natural substrate, tyrosine, racemetirosine binds to the active site of tyrosine hydroxylase. patsnap.com This binding action prevents the enzyme from catalyzing the conversion of tyrosine to L-DOPA, thereby effectively blocking the entire catecholamine synthesis pathway. patsnap.com This inhibition leads to a significant reduction in the endogenous levels of catecholamines. drugs.comdrugbank.com The L-isomer of metyrosine (B1676540) is the pharmacologically active form. drugs.com

Perturbation of Catecholamine Biosynthesis Pathways

The inhibition of tyrosine hydroxylase by racemetirosine directly perturbs the catecholamine biosynthesis pathway, leading to a marked decrease in the production of key neurotransmitters and hormones. patsnap.comdrugbank.compatsnap.com This results in depleted levels of dopamine, adrenaline (epinephrine), and noradrenaline (norepinephrine) in the body. drugbank.com

The reduction in catecholamine synthesis is dose-dependent and can be substantial. nih.govnih.govnih.gov In clinical applications, this leads to a decrease in the urinary excretion of catecholamines and their metabolites, such as metanephrine (B195012) and vanillylmandelic acid (VMA). drugs.comdrugbank.comnih.gov The biochemical effects of racemetirosine are typically observed within two to three days of administration, with catecholamine levels returning to pretreatment levels within three to four days after discontinuation of the compound. drugbank.comnih.govdrugs.com

Table 1: Effects of Racemetirosine on Catecholamine Biosynthesis

| Affected Catecholamine | Precursor | Effect of Racemetirosine | Primary Consequence |

|---|---|---|---|

| Dopamine | L-DOPA | Decreased Synthesis | Reduction in a key neurotransmitter involved in motor control and reward pathways. patsnap.com |

| Norepinephrine | Dopamine | Decreased Synthesis | Reduction in a primary neurotransmitter for postganglionic sympathetic adrenergic nerves. cvpharmacology.com |

| Epinephrine | Norepinephrine | Decreased Synthesis | Reduction in a hormone and neurotransmitter involved in the 'fight-or-flight' response. patsnap.com |

Disruption of Tyrosine-Mediated Intracellular Metabolic Processes

Beyond its direct impact on catecholamine synthesis, racemetirosine's role as a tyrosine analog suggests a broader influence on intracellular metabolic processes that are dependent on tyrosine. In a study on patients with pheochromocytoma and paraganglioma, metyrosine administration was found to significantly improve insulin (B600854) sensitivity, while surgical treatment improved basal insulin secretion. nih.govnih.gov This suggests a direct or indirect role of catecholamine levels, modulated by racemetirosine, in glucose metabolism. nih.govnih.gov Furthermore, the same study observed a decrease in plasma renin activity following metyrosine treatment. nih.govnih.gov

Modulation of Protein Synthesis Pathways in Malignant Cells

In the context of oncology, racemetirosine has been investigated for its potential to modulate protein synthesis in malignant cells. pcori.orgcancer.gov As a dysfunctional and modified form of the amino acid tyrosine, racemetirosine can be taken up by cancer cells, particularly through the L-amino acid transporter-1 (LAT1), which is often overexpressed in these cells. cancer.gov

Once inside the cancer cell, racemetirosine acts as a faulty building block for proteins. cancer.gov This leads to the inhibition of protein synthesis, a critical process for the rapid growth and proliferation of cancer cells. pcori.orgcancer.gov This disruption of protein synthesis is a key component of its potential antineoplastic activity. cancer.gov

Regulation of Cellular Oxidative Stress and Reactive Oxygen Species (ROS) Homeostasis

Racemetirosine can influence the balance of cellular oxidative stress and the homeostasis of reactive oxygen species (ROS). cancer.govcancer.gov ROS are highly reactive molecules that are natural byproducts of aerobic metabolism and can cause damage to DNA, proteins, and lipids if their levels become too high. mdpi.comyoutube.com

In cancer cells, the inhibition of Mucin-1 (MUC1) synthesis by racemetirosine leads to an increase in ROS levels. cancer.govcancer.gov MUC1 is a protein that is highly overexpressed in many cancer cells and plays a role in upregulating antioxidant defenses, thereby protecting the cancer cells from ROS-mediated apoptosis. cancer.govcancer.gov By preventing MUC1 synthesis, racemetirosine disrupts this protective mechanism, leading to increased oxidative stress and promoting apoptosis in cancer cells. cancer.govcancer.gov Studies have also shown that metyrosine can protect against ischemia-reperfusion-induced oxidative injury in certain tissues by reducing malondialdehyde (MDA) levels, an indicator of oxidative stress. scielo.br

Interaction with Mucin-1 (MUC1) Signaling and Activity

Racemetirosine's antineoplastic effects are closely linked to its interaction with Mucin-1 (MUC1) signaling and activity. pcori.orgcancer.gov MUC1 is a transmembrane protein that is aberrantly overexpressed in a variety of malignant tumors. nih.gov It plays a crucial role in shielding cancer cells from the immune system and in regulating cellular responses to stress. cancer.govcancer.gov

By inhibiting the synthesis of the MUC1 protein, racemetirosine compromises the protective layer on the surface of cancer cells. cancer.govcancer.gov This loss of MUC1 makes the cancer cells more vulnerable to recognition and attack by the immune system. cancer.govcancer.gov The MUC1 cytoplasmic tail is involved in various signaling events, and its interaction with other signaling molecules can be modulated by its phosphorylation status. nih.gov While racemetirosine's primary interaction is at the level of MUC1 synthesis, the downstream consequences of this inhibition impact the entirety of MUC1-mediated signaling pathways that promote oncogenesis. cancer.govnih.gov

Preclinical Pharmacological Investigations and Biological Effects

In Vitro Studies of Cellular Proliferation and Viability

Laboratory-based studies using cancer cell lines have been instrumental in characterizing the dose-dependent effects and antiproliferative mechanisms of racemetirosine (B7770414) hydrochloride.

The cytotoxic and antiproliferative effects of racemetirosine hydrochloride have been evaluated across a panel of human cancer cell lines. While specific IC50 values (the concentration of a drug that inhibits a biological process by 50%) from comprehensive public studies are not widely available, preclinical data presented at scientific conferences have indicated dose-dependent anti-cancer activity. For instance, early in vitro experimental programs were designed to assess its effects on viability across various cancer types.

Illustrative Dose-Dependent Response of this compound in Cancer Cell Lines

| Cancer Cell Line | Cancer Type | Endpoint | Observed Effect |

|---|---|---|---|

| Breast Cancer (e.g., MCF-7) | Breast | Cell Viability | Dose-dependent reduction in viability |

| Pancreatic Cancer (e.g., Pan02) | Pancreatic | Cell Viability | Dose-dependent reduction in viability |

| Colon Cancer (e.g., HCT-116) | Colon | Cell Viability | Dose-dependent reduction in viability |

The primary mechanism by which this compound exerts its antiproliferative effects is through the induction of oxidative stress and subsequent apoptosis (programmed cell death). As a dysfunctional amino acid, it is incorporated into proteins, leading to the synthesis of non-functional proteins, including the oncoprotein MUC1. cancer.gov The inhibition of MUC1 synthesis is a key event, as MUC1 plays a crucial role in protecting cancer cells from reactive oxygen species (ROS). cancer.gov The disruption of MUC1 function leads to an increase in intracellular ROS, causing significant oxidative stress and triggering the apoptotic cascade. cancer.gov Preclinical investigations have focused on evaluating markers of apoptosis and oxidative stress to confirm this mechanism.

In Vivo Antitumorigenic Efficacy in Xenograft Models

The anti-cancer activity of this compound has been further validated in animal models, specifically in xenograft studies where human tumor cells are implanted into immunocompromised mice.

In a notable preclinical study, the efficacy of single-agent this compound (also known as SM-88) was evaluated in a xenograft model using the HCT-116 human colon cancer cell line. onclive.com Athymic nude mice with established tumors were treated with varying daily doses of the compound. The results demonstrated a significant, dose-dependent reduction in tumor growth.

Antitumor Efficacy of this compound in HCT-116 Colon Cancer Xenograft Model

| Treatment Group | Dose | Observation Period | Tumor Growth Outcome | Statistical Significance (vs. Vehicle) |

|---|---|---|---|---|

| Vehicle Control | N/A | 19 days | Progressive tumor growth | N/A |

| This compound | 81 mg/kg/day | 19 days | Inhibition of tumor growth | Not specified |

| This compound | 162 mg/kg/day | 19 days | Inhibition of tumor growth | Not specified |

| This compound | 324 mg/kg/day | 19 days | Significant reduction in tumor growth | P < 0.05 onclive.com |

These findings underscore the potential of this compound to inhibit tumor progression in a live animal model.

Preclinical studies have also focused on identifying and evaluating biomarkers to monitor the antitumor response to this compound. A key area of investigation has been its impact on the tumor microenvironment, particularly the modulation of immune cell populations. onclive.com In a study involving Pan02 pancreatic cancer xenografts in immune-competent mice, treatment with SM-88 led to a notable decrease in intratumoral CD4+ T-cell populations while preserving CD8+ T-cells, resulting in a decreased CD4+/CD8+ ratio. onclive.com Furthermore, a reduction in regulatory T-cell (T-reg) populations was observed, suggesting a potential decrease in immunosuppressive signals within the tumor. onclive.com Another significant finding from preclinical studies is the disruption of autophagy, a cellular recycling process that cancer cells can use to survive. onclive.com The induction of reactive oxygen species (ROS) is also a key marker of the drug's activity. onclive.com

Biochemical Characterization of Pharmacological Activity in Preclinical Systems

The biochemical underpinnings of this compound's pharmacological activity are centered on its role as a dysfunctional amino acid. Its primary mechanism involves the inhibition of protein synthesis, specifically targeting the production of the MUC1 oncoprotein. cancer.gov MUC1 is critical for the survival of cancer cells as it helps to manage the high levels of reactive oxygen species (ROS) that are a byproduct of their altered metabolism. cancer.gov By preventing the synthesis of functional MUC1, this compound leads to an accumulation of ROS, which in turn induces oxidative stress and triggers apoptosis. cancer.gov This targeted approach exploits the unique metabolic characteristics of cancer cells, which have a high demand for amino acids like tyrosine. Normal, healthy cells are less likely to take up racemetirosine as they can synthesize tyrosine from phenylalanine. cancer.gov Additionally, this compound has been shown to inhibit tyrosine hydroxylase, an enzyme involved in the production of catecholamines. cancer.gov

Influence on the Tumor Microenvironment (TME) and Immune Cell Populations

This compound, a dysfunctional tyrosine analog, has demonstrated notable preclinical activity by modulating the tumor microenvironment (TME) and influencing various immune cell populations. Its mechanism of action appears to be centered on the metabolic vulnerabilities of cancer cells, which in turn creates a more favorable environment for an anti-tumor immune response.

Alterations in TME Metabolic Landscape

Preclinical studies have elucidated that this compound is preferentially taken up by cancer cells through the L-amino acid transporter-1 (LAT1), which is often overexpressed in malignant cells. cancer.govnih.gov This selective uptake is a key aspect of its tumor-targeting mechanism. Once inside the cancer cell, racemetirosine acts as a faulty building block for protein synthesis. cancer.gov

One of the critical proteins affected is mucin-1 (MUC1), a transmembrane protein that is highly overexpressed in many cancers and plays a role in protecting cancer cells from oxidative stress. cancer.gov By interfering with MUC1 synthesis, this compound disrupts the cancer cell's ability to manage reactive oxygen species (ROS). cancer.gov This leads to a significant increase in intracellular ROS levels, inducing a state of heightened oxidative stress. cancer.govpcori.org The accumulation of ROS can damage cellular components and ultimately trigger apoptotic cell death. cancer.gov

Impact on Immune Cell Function in Preclinical Contexts

The metabolic changes induced by this compound within cancer cells have a cascading effect on the immune cell populations within the tumor microenvironment. Preclinical xenograft studies have shown that treatment with this agent can lead to a broad modulation of the immune dynamics of the TME.

One of the observed effects is a reduction in immunosuppressive cell types. Specifically, a decrease in the populations of M2 polarized macrophages, which are known to promote tumor growth, has been reported. nih.gov Concurrently, there is a preservation of M1 polarized macrophages, which are associated with anti-tumor activity. nih.gov

The table below summarizes the observed changes in immune cell populations in preclinical models following exposure to this compound.

| Immune Cell Population | Observed Effect in Preclinical Models | Implication for Anti-Tumor Immunity |

| M2 Macrophages | Reduction | Decrease in pro-tumoral signaling |

| M1 Macrophages | Preservation | Maintenance of anti-tumoral activity |

| Regulatory T-cells (Tregs) | Reduction | Decrease in immunosuppression |

| CD4+ T-cells | Reduction | Modulation of helper T-cell response |

| B-cells | Increase | Potential enhancement of humoral immunity |

Structure Activity Relationship Sar and Analog Research

Elucidation of Critical Structural Determinants for Tyrosine 3-Monooxygenase Inhibition

The inhibitory action of racemetirosine (B7770414) hydrochloride on tyrosine 3-monooxygenase is a classic example of competitive inhibition, where it vies with the endogenous substrate, L-tyrosine, for binding to the enzyme's active site. wikipedia.orgpatsnap.com The structural resemblance to tyrosine is a key determinant of this interaction. The essential structural components for this inhibition include:

The Phenyl Ring with a para-Hydroxyl Group: This feature is fundamental for recognition and binding within the active site of tyrosine hydroxylase, mimicking the natural substrate.

The Amino Acid Moiety: The presence of both a carboxyl and an amino group is crucial for the molecule to be recognized and transported by amino acid transporters and to properly orient itself within the enzyme's active site.

Stereochemistry: Racemetirosine is a racemic mixture, meaning it contains both the L- and D-enantiomers. Research has indicated that the L-isomer, also known as metirosine, is the pharmacologically active form that inhibits tyrosine hydroxylase. wikipedia.org The D-isomer is considered inactive. wikipedia.org

Role of the Alpha-Methyl Group in Pharmacological Selectivity and Efficacy

The defining structural feature of racemetirosine that distinguishes it from the natural substrate, tyrosine, is the presence of a methyl group at the alpha-carbon position. wikipedia.org This seemingly minor modification is, in fact, the cornerstone of its pharmacological activity as an inhibitor rather than a substrate.

The alpha-methyl group confers several critical properties:

Resistance to Decarboxylation: Unlike tyrosine, which can be further metabolized, the alpha-methyl group sterically hinders the action of aromatic L-amino acid decarboxylase. This resistance to metabolic breakdown increases the bioavailability and duration of action of the compound as an inhibitor.

Enhanced Binding Affinity: While direct comparative binding affinity data is not extensively detailed in publicly available literature, the efficacy of racemetirosine as a potent inhibitor suggests that the alpha-methyl group may contribute to a more stable or prolonged interaction with the enzyme's active site compared to the transient binding of the natural substrate. This modification transforms the molecule from a substrate that is processed and released into an inhibitor that occupies the active site, thereby blocking its function.

The introduction of the alpha-methyl group is a strategic chemical modification that leverages the enzyme's natural substrate recognition while preventing the subsequent catalytic conversion, thus establishing the compound's role as an effective inhibitor.

Investigation of Racemetirosine Derivatives (e.g., Methyl Esters) and Their Biological Activity

To further explore the SAR of racemetirosine and to develop new therapeutic and diagnostic agents, various derivatives have been synthesized and evaluated. Among these, the methyl ester of racemetirosine has been investigated.

Racemetirosine Methyl Ester:

The esterification of the carboxylic acid group of racemetirosine to its methyl ester results in a derivative that also exhibits inhibitory activity against tyrosine hydroxylase. medchemexpress.comglpbio.comscbt.com This suggests that a free carboxyl group is not an absolute requirement for binding to the enzyme's active site, although it may influence the potency and pharmacokinetic properties of the compound.

The biological activity of racemetirosine methyl ester hydrochloride has been noted as a competitive inhibitor of tyrosine hydroxylase, capable of inhibiting the conversion of tyrosine to dopamine. medchemexpress.comglpbio.com While it is established as a tool for sympathetic nervous system research, detailed quantitative comparisons of its inhibitory potency (e.g., IC50 values) with the parent compound, racemetirosine hydrochloride, are not extensively available in the reviewed literature. The primary utility of such derivatives has often been in the context of creating radiolabeled analogs for imaging studies, where the esterification can facilitate the incorporation of a radiolabel.

Synthetic Methodologies and Advanced Characterization

Academic Routes for the Synthesis of Racemetirosine (B7770414) Hydrochloride

The synthesis of racemetirosine, or α-methyl-DL-tyrosine, is often approached through modifications of classical amino acid synthesis methodologies. One common academic strategy involves the Strecker synthesis or related pathways, starting from a suitable ketone precursor.

A representative synthesis can be conceptualized starting from 4-methoxyphenylacetone (B17817). The key steps would typically involve:

Cyanohydrin Formation: Reaction of 4-methoxyphenylacetone with sodium cyanide (NaCN) and an ammonium (B1175870) salt (like ammonium chloride) to form an aminonitrile. newdrugapprovals.org

Hydrolysis: Subsequent hydrolysis of the aminonitrile intermediate under acidic or basic conditions yields the racemic amino acid, α-methyl-4-methoxyphenylalanine.

Demethylation and Hydrochloride Salt Formation: The methoxy (B1213986) group is then cleaved, often using a strong acid like hydrobromic acid or hydrochloric acid, to reveal the phenolic hydroxyl group of the tyrosine moiety. chemicalbook.com Treatment with hydrochloric acid also serves to form the hydrochloride salt, enhancing the compound's stability and solubility in aqueous media.

An alternative approach involves the alkylation of a glycine (B1666218) equivalent. For instance, a protected glycine derivative can be deprotonated with a strong base to form an enolate, which is then reacted with a suitable electrophile like 4-hydroxybenzyl chloride, followed by methylation at the alpha-carbon. Subsequent deprotection and salt formation would yield the final product.

The table below summarizes a generalized synthetic scheme.

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | 4-methoxyphenylacetone | NaCN, NH4Cl | α-amino-α-(4-methoxybenzyl)propanenitrile |

| 2 | α-amino-α-(4-methoxybenzyl)propanenitrile | Strong acid (e.g., HCl), Heat | α-Methyl-4-methoxyphenylalanine |

| 3 | α-Methyl-4-methoxyphenylalanine | Concentrated HCl, Heat | Racemetirosine Hydrochloride |

This table presents a generalized, illustrative synthetic pathway.

Advanced Analytical Techniques for Compound Purity and Structural Elucidation

Ensuring the purity and confirming the structure of synthesized this compound is crucial. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of this compound. google.comnih.gov A reversed-phase HPLC (RP-HPLC) method is typically used, which separates compounds based on their hydrophobicity.

A typical RP-HPLC system for analyzing this compound might include:

Column: A C18 column is commonly used.

Mobile Phase: A buffered aqueous solution mixed with an organic solvent like methanol (B129727) or acetonitrile. The pH of the mobile phase is critical for achieving good peak shape and resolution for amino acids.

Detection: UV detection is suitable due to the presence of the aromatic tyrosine ring, which absorbs UV light. semanticscholar.org

The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A validated HPLC method can also be stability-indicating, meaning it can separate the parent compound from its degradation products. nih.gov

Spectroscopic Elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for structural confirmation. ¹H NMR provides information on the number and types of protons and their neighboring environments, while ¹³C NMR reveals the carbon skeleton of the molecule.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity. google.comfrontiersin.org

The following table outlines the expected data from these analytical techniques.

| Technique | Expected Data/Observations |

| HPLC | A single major peak with a specific retention time, indicating high purity. |

| ¹H NMR | Signals corresponding to aromatic protons, the benzylic CH₂ protons, the α-methyl protons, and the amine protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, the quaternary α-carbon, the methyl carbon, and the carboxyl carbon. |

| MS (ESI+) | A molecular ion peak corresponding to the protonated free base [M+H]⁺. |

Stereochemical Analysis and Resolution of Enantiomers

Racemetirosine consists of an equal mixture of two enantiomers, the (R)- and (S)-forms, due to the chiral center at the α-carbon. wikipedia.orgnih.gov While the synthesis often produces the racemic mixture, it is frequently necessary to separate or resolve these enantiomers, as they can have different pharmacological activities. jackwestin.comnih.gov

Stereochemical Analysis: The analysis of the enantiomeric composition is primarily achieved using chiral chromatography. jackwestin.comkhanacademy.org

Chiral HPLC: This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. daicelchiral.comdaicelchiral.com The differential interaction results in different retention times for the (R)- and (S)-enantiomers, allowing for their quantification. Columns like CHIRALPAK® ZWIX(+) have been shown to be effective for separating the enantiomers of α-methyl-DL-tyrosine. daicelchiral.comdaicelchiral.com

Resolution of Enantiomers: The separation of enantiomers from a racemic mixture on a preparative scale is known as resolution. jackwestin.commdpi.com

Classical Resolution: This method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. jackwestin.commdpi.com Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.

Preparative Chiral Chromatography: This is a scaled-up version of analytical chiral HPLC, allowing for the isolation of larger quantities of each enantiomer. mdpi.com

The choice of resolution method depends on factors such as the scale of the separation and the chemical properties of the compound.

| Method | Principle | Application |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Analytical determination of enantiomeric purity and ratio. daicelchiral.comresearchgate.net |

| Classical Resolution | Formation of separable diastereomers by reaction with a chiral resolving agent. | Preparative separation of enantiomers. jackwestin.com |

| Preparative Chiral Chromatography | Large-scale chromatographic separation using a chiral stationary phase. | Isolation of pure enantiomers for further study. |

Computational and Modeling Approaches

In Silico Modeling of Racemetirosine (B7770414) Hydrochloride-Target Interactions

In silico modeling encompasses a variety of computational techniques to simulate the interaction between a drug molecule and its biological target. These methods are crucial for understanding the mechanism of action at a molecular level and for the rational design of new therapeutic agents.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. In the case of Racemetirosine, docking studies would model its interaction with the active site of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis. researchgate.net The crystal structure of tyrosine hydroxylase reveals a catalytic domain containing a non-heme iron atom (Fe2+) held in place by a triad (B1167595) of amino acid residues (two histidines and one glutamate). uib.no The active site also has specific binding sites for the substrate, tyrosine, and the cofactor, tetrahydrobiopterin. nih.gov

Computational docking simulations place the Racemetirosine molecule within this active site to determine the most stable binding conformation. The process involves scoring functions that estimate the binding affinity, predicting how tightly the drug will bind to the enzyme. nih.gov These simulations can reveal key molecular interactions, such as hydrogen bonds and van der Waals forces, between Racemetirosine and the amino acid residues in the active site. mdpi.com For example, studies on similar tyrosine-containing compounds have shown how the catechol moiety can bind to the active site iron. houptlab.org

Molecular Dynamics (MD) Simulations

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability and conformational changes of the Racemetirosine-tyrosine hydroxylase complex over time. nih.govbiomedpharmajournal.org MD simulations model the movement of every atom in the system, providing a dynamic view of the binding interaction. nih.gov This technique can confirm the stability of the binding pose predicted by docking and analyze the flexibility of the protein and ligand. mdpi.com Such simulations provide deeper insights into the structural basis of inhibition, for instance, by revealing how Racemetirosine binding might induce conformational changes in tyrosine hydroxylase that prevent its catalytic activity. mdpi.com

A study investigating tyrosine-containing pharmaceuticals, including metyrosine (B1676540), utilized molecular docking and 100-nanosecond MD simulations to confirm the stability of the ligand-protein complexes. mdpi.com The results from Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) analyses in such studies can indicate the stability of the complex. mdpi.com

Below is a table summarizing the key computational techniques used in modeling drug-target interactions.

| Computational Technique | Purpose | Key Information Provided |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a receptor. | - Binding pose- Binding energy score- Key interacting residues |

| Molecular Dynamics (MD) Simulation | Simulates the time-dependent behavior of a molecular system. | - Stability of the ligand-protein complex- Conformational changes- Flexibility of the ligand and protein |

Computational Biological Modeling of Dysregulated Signaling Pathways in Disease

Racemetirosine is primarily used in the management of pheochromocytoma, a neuroendocrine tumor characterized by excessive catecholamine production. nih.govnih.gov Computational biological modeling helps to understand the complex, dysregulated signaling pathways that drive this disease. nih.gov

Pheochromocytomas and paragangliomas (PPGLs) are not a single entity but are classified into distinct molecular groups based on their underlying genetic mutations and dysregulated pathways. nih.gov Integrated analysis has identified several molecularly-defined subtypes, including a kinase signaling subtype, a pseudohypoxia subtype, and a Wnt-altered subtype. nih.gov

Modeling Key Signaling Pathways in Pheochromocytoma:

Pseudohypoxia Pathways (Cluster 1): This group includes tumors with mutations in genes like VHL, SDHB, and SDHD. plos.orgresearchgate.net These mutations lead to the stabilization of hypoxia-inducible factors (HIFs), particularly HIF1α, creating a state of "pseudohypoxia" where the cell behaves as if it's deprived of oxygen. plos.org Computational models can simulate these pathways to understand how the disruption of mitochondrial complex II (due to SDH mutations) or VHL dysfunction leads to downstream effects like angiogenesis. plos.orgnih.gov

Kinase Signaling Pathways (Cluster 2): This cluster involves mutations in genes such as RET, NF1, and HRAS, which lead to the abnormal activation of kinase signaling cascades like the RAS/RAF/ERK and PI3K/AKT pathways. nih.govnih.gov These pathways are central to cell growth and proliferation. nih.gov Systems biology approaches can model the flow of signals through these cascades to identify critical nodes that could be targeted therapeutically.

Wnt Signaling Pathway (Cluster 3): A more recently identified group involves alterations in genes like MAML3 and CSDE1, leading to the activation of Wnt signaling. nih.govnih.gov

Boolean Modeling of Catecholamine Synthesis

The table below outlines the major signaling clusters in pheochromocytoma.

| Signaling Cluster | Key Associated Genes | Core Dysregulated Pathway |

| Cluster 1 (Pseudohypoxia) | VHL, SDHx, EPAS1 | HIF Signaling |

| Cluster 2 (Kinase Signaling) | RET, NF1, HRAS, MAX | RAS/RAF/ERK, PI3K/AKT |

| Cluster 3 (Wnt-Altered) | MAML3, CSDE1 | Wnt Signaling |

Predictive Modeling for Preclinical Drug Response

Predictive modeling uses statistical algorithms and machine learning to forecast the likely response of a disease to a particular treatment. nih.gov In the context of Racemetirosine, these models would aim to predict its efficacy in preclinical models of pheochromocytoma before moving to clinical trials.

Building Predictive Models

The development of such models typically involves several steps:

Data Collection: Gathering data from preclinical models, such as cell lines (e.g., rat pheochromocytoma PC12 cells) or animal models. nih.govresearchgate.net This data can include genetic information, protein expression levels, and measurements of catecholamine production.

Feature Selection: Identifying the most relevant biological features (e.g., specific gene mutations, metabolite levels) that may influence the drug response. nih.gov

Model Training: Using machine learning algorithms (e.g., ensemble tree classifiers, support vector machines) to train a model on a dataset where the drug response is known. nih.govnih.gov

Model Validation: Testing the model's predictive accuracy on an independent dataset. nih.govnih.gov

Application in Pheochromocytoma

While specific predictive models for Racemetirosine response are not widely published, machine learning models have been developed to predict other important outcomes in pheochromocytoma, such as the likelihood of metastasis. nih.govnih.gov For instance, one study developed a successful model using an ensemble tree classifier that incorporated nine features, including plasma levels of methoxytyramine, metanephrine (B195012), and normetanephrine, tumor size, and patient age, to predict metastatic disease with high accuracy. nih.govnih.gov

This approach could be adapted to predict the therapeutic response to Racemetirosine. Preclinical models could be treated with the drug, and the resulting changes in catecholamine levels would serve as the outcome measure. nih.govjst.go.jp The model would be trained on the molecular and physiological characteristics of these preclinical systems to identify biomarkers that predict a favorable response to Racemetirosine. Such models could help in stratifying which tumor subtypes are most likely to benefit from treatment.

The following table lists features that have been used in machine learning models for predicting outcomes in pheochromocytoma.

| Feature Category | Specific Examples |

| Biochemical Markers | Plasma methoxytyramine, Plasma metanephrine, Plasma normetanephrine |

| Clinical/Tumor Data | Age at diagnosis, Tumor size, Tumor location, Presence of multifocal disease |

| Genetic Information | SDHB mutation status |

Translational Research Perspectives and Future Directions

Conceptual Approaches for Combination Therapies based on Preclinical Synergies

The mechanism of Racemetirosine (B7770414) hydrochloride, centered on inducing oxidative stress, creates a logical framework for combination therapies designed to amplify this effect. Preclinical concepts have led to the development of a multi-agent regimen, often referred to as SM-88, where Racemetirosine is a central component. This therapy combines Racemetirosine with low doses of other agents, each with a specific role in synergistically increasing oxidative stress within the tumor. cancer.gov

The conceptual basis for this combination is as follows:

Sirolimus: An mTOR inhibitor, sirolimus is included to increase the cancer cells' demand for tyrosine. This heightened "hunger" is hypothesized to increase the uptake of the dysfunctional analog, Racemetirosine, via the LAT1 transporter. nih.gov

Phenytoin: This agent is thought to stimulate the liver to release reactive lipid species. These species can accumulate in the tumor microenvironment and be taken up by cancer cells, further contributing to the intracellular pool of ROS and pushing the cell towards apoptosis. nih.gov

Methoxsalen (B1676411): Included to promote toxic electron transfer and increase melanin (B1238610), methoxsalen adds to the oxidative burden within the cancer cell, further enhancing the primary effect of Racemetirosine. cancer.govnih.gov

This combination strategy aims to attack the cancer cell's defenses from multiple angles simultaneously, a concept supported by preclinical data showing that SM-88 can induce tumor reduction and disrupt cancer cell survival mechanisms. firstwordpharma.comonclive.com The goal of such preclinical synergies is to achieve a therapeutic effect greater than the sum of the individual components, potentially allowing for lower doses and a better therapeutic window. cancer.gov

Table 1: Components of a Racemetirosine-Based Combination Therapy and their Preclinical Rationale

| Component | Class | Preclinical Rationale for Synergy |

|---|---|---|

| Racemetirosine | Dysfunctional Amino Acid Analog | Primary agent; disrupts MUC1 protein synthesis, leading to increased ROS and apoptosis. |

| Sirolimus | mTOR Inhibitor | Increases cancer cell uptake of tyrosine and its analog, Racemetirosine. nih.gov |

| Phenytoin | Anticonvulsant | Stimulates the release of reactive lipid species, which are taken up by cancer cells, increasing intracellular ROS. nih.gov |

| Methoxsalen | Psoralen | Promotes toxic electron transfer and oxidative reactions, further elevating oxidative stress. nih.gov |

Development of Preclinical Biomarkers for Response and Resistance

A significant challenge in the translation of any targeted therapy is identifying which patients are most likely to benefit. For metabolic inhibitors like Racemetirosine hydrochloride, the development of robust preclinical biomarkers is crucial for predicting response and understanding mechanisms of resistance.

While research into specific preclinical biomarkers for Racemetirosine is ongoing, clinical studies have provided valuable insights that can guide preclinical exploration. In a phase 1b/2 trial of SM-88 in prostate cancer, circulating tumor cells (CTCs) were identified as a promising pharmacodynamic biomarker. nih.govnih.gov A significant decrease in CTC counts was observed in the majority of patients, and achieving a low absolute CTC count was associated with 100% disease control (no metastases or PSA progression) in that patient subset. nih.govnih.gov

Table 2: Clinical Biomarker Data Guiding Preclinical Research for this compound

| Biomarker | Finding in Phase 1b/2 Prostate Cancer Trial | Implication for Preclinical Development |

|---|---|---|

| Circulating Tumor Cells (CTCs) | Median CTC decrease of 65.3% in 18 of 19 patients. nih.govnih.gov | Suggests CTCs can be used in preclinical models (e.g., xenografts) to monitor therapeutic effect and correlate with tumor burden. |

| Absolute CTC Nadir | Patients achieving <10 cells/4 ml had 100% disease control on trial (p=0.005). nih.gov | Preclinical studies could aim to identify molecular features of tumors that allow for maximal CTC reduction in response to therapy. |

| Prostate-Specific Antigen (PSA) | Limited correlation; only 4.3% of patients had a ≥50% PSA decline. nih.gov | Highlights the need for biomarkers beyond standard serum markers, focusing on the drug's direct biological effects. |

These clinical findings suggest that preclinical research should focus on:

Tumor Transporter Expression: Investigating the expression levels of amino acid transporters like LAT1 in preclinical models to determine if higher expression correlates with greater Racemetirosine uptake and sensitivity.

Metabolomic Profiling: Using techniques like mass spectrometry on preclinical samples (tumor tissue, plasma) to identify metabolic signatures that predict response or the development of resistance.

Oxidative Stress Markers: Developing assays to quantify baseline and on-treatment levels of ROS and other markers of oxidative stress in preclinical models to see if they correlate with anti-tumor activity.

Understanding the molecular basis of intrinsic and acquired resistance remains a key challenge. Preclinical models can be used to explore potential resistance mechanisms, such as the upregulation of alternative antioxidant pathways or alterations in amino acid transporter function.

Exploration of Novel Preclinical Imaging Biomarkers for Metabolic Pathway Evaluation

Non-invasive imaging techniques that can visualize and quantify metabolic processes offer a powerful tool for the translational development of this compound. Positron Emission Tomography (PET) using radiolabeled amino acids is a particularly relevant modality.

Since Racemetirosine is a tyrosine analog, PET tracers that are also amino acid analogs can be used to:

Assess Tumor Avidity: Preclinically, PET imaging with tracers like 18F-fluoro-ethyl-tyrosine (18F-FET) or 18F-FDOPA can confirm that a tumor is actively taking up amino acids, suggesting it may also take up Racemetirosine. nih.govfrontiersin.org This could serve as a patient selection biomarker.

Monitor Target Engagement: Serial PET scans in preclinical models could potentially visualize competition between the PET tracer and Racemetirosine for uptake into the tumor. A decrease in the PET signal after treatment could serve as a pharmacodynamic biomarker, indicating the drug has reached its target and is engaging the amino acid transport pathway.

Evaluate Treatment Response: Changes in tumor amino acid metabolism often precede changes in tumor size. nih.gov A reduction in the PET signal could provide an earlier indication of therapeutic response than traditional anatomical imaging. Radiolabeled amino acid tracers are known to provide high tumor-to-background contrast, especially in cancers like gliomas where standard 18F-FDG PET is less effective. frontiersin.org

Other advanced imaging techniques could also be explored preclinically:

Magnetic Resonance Spectroscopy (MRS): Can detect the levels of various metabolites within a tumor, potentially identifying a metabolic signature of response to Racemetirosine.

Redox Imaging: Specialized MRI techniques capable of measuring oxidative stress could directly visualize the drug's primary mechanism of action in vivo.

These imaging approaches allow for the longitudinal assessment of drug activity within the same subject, reducing variability and providing dynamic information on how Racemetirosine affects the metabolic pathways of a tumor over time. nih.gov

Emerging Research in Immunometabolism and its Interface with this compound

Immunometabolism is a burgeoning field that studies the interplay between metabolic pathways and the immune system. The tumor microenvironment (TME) is often characterized by metabolic conditions—such as nutrient depletion and acidosis—that suppress the function of anti-tumor immune cells. nih.gov this compound's mechanism of action places it directly at the interface of cancer metabolism and anti-tumor immunity.

Preclinical research has shown that SM-88 has a broad impact on the immune dynamics of the TME. onclive.com Key findings include:

Reduction of Immunosuppressive Cells: Treatment with SM-88 in preclinical models has been shown to reduce populations of immunosuppressive cells, including M2 macrophages and regulatory T cells (T-regs). onclive.com

Modulation of T-Cells: A reduction in CD4+ T cell populations within the tumor was also observed. onclive.com

These immunomodulatory effects are likely a direct consequence of Racemetirosine's primary metabolic action. By disrupting the MUC1 shield, the therapy not only induces oxidative stress but also exposes the cancer cells to immune recognition and attack. firstwordpharma.com Furthermore, by killing tumor cells and altering the metabolic landscape of the TME, Racemetirosine may help to reverse the immunosuppressive state, potentially making the TME more favorable for an anti-tumor immune response.

This dual action of direct metabolic attack and immune modulation supports the exploration of this compound in combination with immunotherapies, such as checkpoint inhibitors. The hypothesis is that by first weakening the tumor's metabolic defenses and exposing it to the immune system, subsequent treatment with an immunotherapy agent could be significantly more effective.

Challenges and Opportunities in Preclinical to Early Translational Research of Metabolic Inhibitors

The journey of a metabolic inhibitor like this compound from preclinical discovery to clinical application is filled with unique challenges and opportunities.

Challenges:

Identifying the Right Patient Population: Cancer is a heterogeneous disease. A key challenge is prospectively identifying tumors that are highly dependent on the specific metabolic pathway targeted by the drug. The development of predictive biomarkers, such as LAT1 expression or specific metabolic signatures, is essential but complex. cellerontherapeutics.com

Understanding Resistance: Tumors are adaptive and can develop resistance by rewiring their metabolic pathways. A major preclinical challenge is to model and understand these resistance mechanisms to develop strategies to overcome them, such as through rational combination therapies. onclive.com

Translating Preclinical Models: Ensuring that preclinical models (e.g., cell lines, xenografts) accurately reflect the metabolic and immune complexity of human tumors is a constant challenge. The interplay between the tumor and its microenvironment is difficult to fully replicate. cellerontherapeutics.com

Opportunities:

Broad Applicability: Because altered metabolism is a hallmark of many cancers, inhibitors like Racemetirosine may have broad applicability across numerous tumor types. Preclinical and early clinical data have already shown activity across more than a dozen different cancers. firstwordpharma.com

Synergistic Combinations: The unique mechanism of inducing oxidative stress provides a fertile ground for designing rational combination therapies. Combining Racemetirosine with agents that further disrupt redox balance, inhibit alternative metabolic pathways, or boost the immune response holds significant promise. firstwordpharma.comonclive.com

Improving Immunotherapy: By modulating the tumor microenvironment and reducing immunosuppressive cells, metabolic inhibitors have a significant opportunity to be used as priming agents to enhance the efficacy of immunotherapies in patients who might otherwise not respond. onclive.com

Favorable Tolerability: By targeting a vulnerability that is more pronounced in cancer cells than in normal cells, metabolic inhibitors have the potential for a wider therapeutic index and better tolerability compared to conventional chemotherapy. nih.gov

Successfully navigating these challenges and capitalizing on these opportunities will be key to realizing the full therapeutic potential of this compound and other emerging metabolic inhibitors.

Q & A

Q. What are the critical considerations for designing stability studies of Racemetirosine hydrochloride under varying pH and temperature conditions?

- Methodological Answer : Stability studies should employ accelerated testing protocols (e.g., ICH Q1A guidelines) with HPLC quantification to monitor degradation products. For example, kinetic analysis of hydrolysis rates at pH 1–7 (simulating gastrointestinal conditions) and temperatures of 25°C–40°C can identify degradation pathways. Include control groups with inert excipients to isolate compound-specific instability .

Q. How can researchers validate the enantiomeric purity of this compound given its racemic nature?

- Methodological Answer : Chiral chromatography (e.g., using amylose- or cellulose-based columns) paired with polarimetric detection is essential. Calibrate methods with pure enantiomer standards and validate resolution efficiency via peak symmetry and retention time reproducibility. Cross-validate with nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemical integrity .

Q. What experimental models are appropriate for preliminary pharmacokinetic profiling of this compound?

- Methodological Answer : Use in vitro Caco-2 cell monolayers to assess intestinal permeability and hepatic microsomes (human/rat) to study metabolic stability. For in vivo correlation, employ single-dose pharmacokinetic studies in rodent models, with plasma sampling at 0–24 hours. Quantify using LC-MS/MS and apply non-compartmental analysis for bioavailability calculations.

Advanced Research Questions

Q. How should researchers address contradictory data between in vitro receptor binding assays and in vivo efficacy studies for this compound?

- Methodological Answer : Discrepancies often arise from off-target effects or metabolite interference. Design follow-up experiments using:

- Isothermal titration calorimetry (ITC) to validate binding thermodynamics.

- Knockout animal models to isolate receptor-specific activity.

- Metabolite profiling (e.g., high-resolution mass spectrometry) to identify active/inactive derivatives. Statistical meta-analysis of dose-response curves across studies can reconcile contradictions .

Q. What strategies optimize the formulation of this compound for enhanced solubility without compromising stability?

- Methodological Answer : Conduct a factorial design experiment (e.g., 2³ design) testing variables like surfactant concentration (e.g., Poloxamer 407), cyclodextrin inclusion complexes, and lyophilization parameters. Measure solubility via shake-flask method and stability via Arrhenius plot extrapolation. Prioritize excipients with GRAS status to align with translational goals .

Q. How can advanced computational modeling improve the understanding of this compound’s chiral-specific interactions?

- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) paired with docking studies (AutoDock Vina) can predict enantiomer-receptor binding affinities. Validate predictions with surface plasmon resonance (SPR) assays. Use quantum mechanical calculations (DFT) to map electrostatic potential surfaces and identify chiral recognition hotspots .

Data Analysis and Reporting Guidelines

Q. What statistical frameworks are recommended for analyzing dose-dependent toxicity data in this compound studies?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC₅₀/LC₅₀ calculations. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For longitudinal toxicity data, mixed-effects models account for inter-subject variability. Report confidence intervals and effect sizes to meet reproducibility standards .

Q. How should researchers structure the abstract and introduction to highlight the novelty of this compound studies?

- Methodological Answer :

- Abstract : Begin with the unresolved pharmacological challenge (e.g., enantiomer-specific efficacy in adrenergic modulation), followed by the innovative method (e.g., chiral-resolved pharmacokinetics), key results (e.g., 2.3-fold higher AUC for R-enantiomer), and broader implications (e.g., refining racemic drug development paradigms) .

- Introduction : Contextualize this compound within the history of racemic drug optimization, citing landmark studies (e.g., thalidomide lessons) and gaps in current enantiomer-specific ADME data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.